

An In-depth Technical Guide to the Discovery and Synthesis of 2H-Indazoles

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Compound of Interest

Compound Name: (2-Methyl-2H-indazol-5-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies for obtaining 2H-indazoles, a crucial scaffold in modern medicinal chemistry. We will delve into the foundational discoveries that first brought this heterocyclic system to light and traverse through the evolution of synthetic strategies, from classical methods to contemporary transition-metal-catalyzed reactions. This document is designed to serve as a technical resource, offering not only a historical narrative but also practical, field-proven insights and detailed experimental protocols for the synthesis of this important class of compounds.

A Note on Tautomerism: The Two Faces of Indazole

Indazole exists as two primary tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and thus predominates in equilibrium.^[1] However, the less stable 2H-indazole scaffold is a key structural motif in numerous pharmacologically active molecules, driving the development of regioselective synthetic methods to access this specific isomer.^[2] The differentiation between these two forms is critical and is reliably achieved through spectroscopic methods, particularly ¹³C NMR spectroscopy, where the chemical shifts of the carbon atoms in the pyrazole ring differ significantly between the two isomers.^{[3][4]}

The Dawn of Indazole Chemistry: A Historical Perspective

The journey into the world of indazoles began in the late 19th century with the pioneering work of Hermann Emil Fischer. In 1883, while not isolating the parent 2H-indazole itself, Fischer reported the synthesis of an indazole derivative, laying the groundwork for the exploration of this heterocyclic system.^{[5][6]} Shortly after, the Jacobson synthesis provided a route to the indazole core through the cyclization of o-tolyldiazoaminobenzene. These early methods, while historically significant, often lacked regioselectivity and efficiency.

The unambiguous characterization and differentiation of the 1H- and 2H-tautomers came later with the advent of modern spectroscopic techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the precise structures of these isomers, confirming the connectivity and position of the substituents on the indazole ring.^{[3][7]}

Modern Synthetic Strategies for 2H-Indazole Synthesis

The demand for 2H-indazoles in drug discovery has spurred the development of a diverse array of synthetic methodologies. These modern techniques offer greater control over regioselectivity, improved yields, and broader substrate scope compared to classical methods.

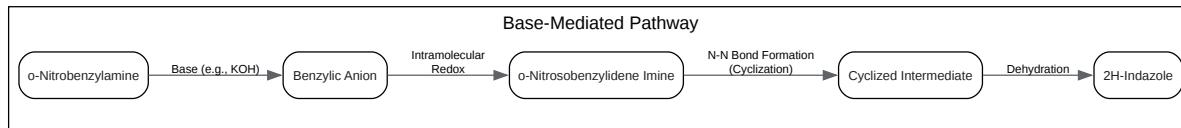
The Davis-Beirut Reaction: A Powerful N-N Bond Formation

A significant advancement in 2H-indazole synthesis is the Davis-Beirut reaction. This versatile method involves the base-mediated or acid-catalyzed cyclization of o-nitrobenzylamines to form the 2H-indazole core.^{[8][9][10]} The reaction is believed to proceed through a key o-nitrosobenzylidene imine intermediate.^[9]

Mechanism of the Base-Mediated Davis-Beirut Reaction

The base abstracts a proton from the benzylic position of the o-nitrobenzylamine, leading to an intramolecular redox reaction to form an o-nitrosobenzylidene imine. This intermediate then

undergoes a nucleophilic attack of the imine nitrogen onto the nitroso nitrogen, followed by dehydration to yield the 2H-indazole.



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Caption: Base-mediated Davis-Beirut reaction pathway.

Experimental Protocol: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction

This protocol provides a general procedure for the synthesis of a 2-substituted-2H-indazole from an o-nitrobenzylamine.

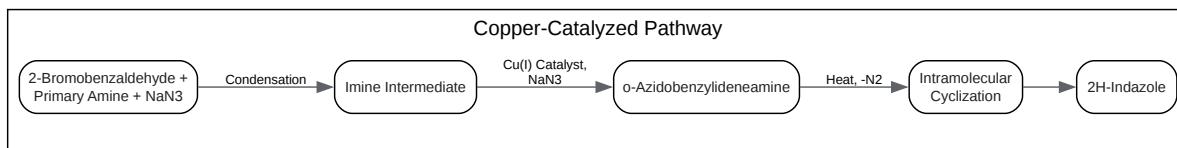
- Reaction Setup: To a solution of the o-nitrobenzylamine (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL), add a base like potassium hydroxide (2.0 mmol).
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Once the starting material is consumed, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Copper-Catalyzed Three-Component Synthesis

A highly efficient and atom-economical approach to 2H-indazoles is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. [6][11][12] This method allows for the rapid assembly of a diverse library of 2H-indazoles from readily available starting materials. The copper catalyst is crucial for facilitating both the C-N and N-N bond-forming steps.[6]

Mechanism of the Copper-Catalyzed Three-Component Synthesis

The reaction is initiated by the condensation of the 2-bromobenzaldehyde and the primary amine to form the corresponding imine. The copper catalyst then facilitates the substitution of the bromide with the azide ion. The resulting o-azidobenzylideneamine undergoes an intramolecular cyclization with the loss of dinitrogen gas to afford the 2H-indazole product. Computational studies suggest that the catalyst oxidation process is the rate-determining step. [1]



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Caption: Copper-catalyzed three-component synthesis of 2H-indazoles.

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole

This protocol details the synthesis of 2-phenyl-2H-indazole from 2-bromobenzaldehyde, aniline, and sodium azide.[13]

- **Reaction Setup:** In a sealed tube, combine 2-bromobenzaldehyde (1.0 mmol), aniline (1.2 mmol), sodium azide (1.5 mmol), copper(I) iodide (0.1 mmol), and N,N'-dimethylethylenediamine (DMEDA) (0.1 mmol) in dimethyl sulfoxide (DMSO) (3 mL).
- **Reaction Conditions:** Heat the mixture at 120 °C for 12 hours.

- Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-2H-indazole.

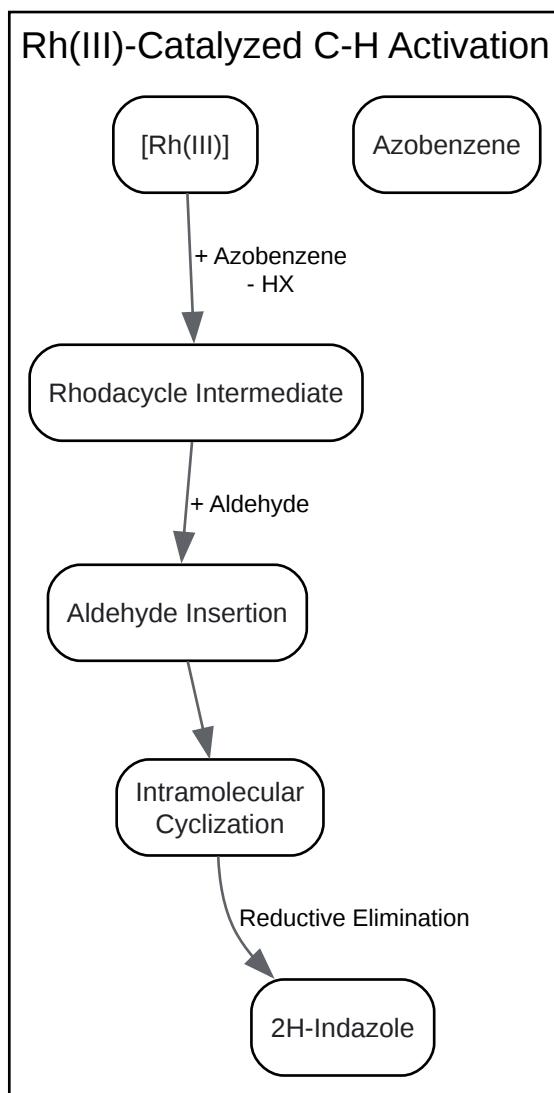
Reactant	Molar Eq.
2-Bromobenzaldehyde	1.0
Aniline	1.2
Sodium Azide	1.5
Copper(I) Iodide	0.1
DMEDA	0.1

Rhodium(III)-Catalyzed C-H Activation/Annulation

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules. Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with aldehydes provides a direct and atom-economical route to N-aryl-2H-indazoles.[\[14\]](#)[\[15\]](#)[\[16\]](#) This method leverages the directing group ability of the azo moiety to achieve high regioselectivity.

Mechanism of Rh(III)-Catalyzed C-H Activation/Annulation

The catalytic cycle begins with the coordination of the azobenzene to the Rh(III) catalyst, followed by ortho C-H activation to form a rhodacycle intermediate. This intermediate then undergoes insertion of the aldehyde. Subsequent intramolecular cyclization and reductive elimination regenerate the active catalyst and furnish the 2H-indazole product.



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Caption: Rh(III)-catalyzed synthesis of 2H-indazoles from azobenzenes.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 2-Aryl-2H-indazole

The following is a general procedure for the rhodium-catalyzed synthesis of 2-aryl-2H-indazoles.[14]

- Reaction Setup: To an oven-dried screw-cap vial, add the azobenzene (0.2 mmol), aldehyde (0.4 mmol), $[\text{Cp}^*\text{RhCl}_2]_2$ (0.005 mmol), and AgSbF_6 (0.02 mmol).
- Solvent Addition: Add 1,2-dichloroethane (DCE) (1 mL) to the vial.

- Reaction Conditions: Seal the vial and heat the mixture at 80 °C for 24 hours.
- Work-up: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
- Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Reactant	Molar Eq.
Azobenzene	1.0
Aldehyde	2.0
[Cp*RhCl ₂] ₂	0.025
AgSbF ₆	0.1

The 2H-Indazole Scaffold in Drug Development

The 2H-indazole motif is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its unique electronic and steric properties allow it to participate in key binding interactions with various biological targets.

PARP Inhibitors

One of the most notable applications of the 2H-indazole core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Niraparib (Zejula®), a potent PARP-1 and PARP-2 inhibitor, features a 2-phenyl-2H-indazole-7-carboxamide core.^[1] ^[17]^[18] It is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.^[19] The synthesis of Niraparib often involves a key copper-catalyzed N-arylation of an indazole derivative.^[17]

Kinase Inhibitors

The 2H-indazole scaffold is also prevalent in the design of kinase inhibitors. Various 2H-indazole derivatives have shown potent inhibitory activity against a range of kinases, including Aurora kinases and extracellular signal-regulated kinases (ERK), which are implicated in cancer progression.^[20]^[21]

Drug/Candidate	Target(s)	Developer	Indication(s)
Niraparib (Zejula®)	PARP-1, PARP-2	Tesaro/GSK	Ovarian, Fallopian Tube, Peritoneal Cancer[19]
MK-4827	PARP-1, PARP-2	Merck	Cancer (Clinical Trials)[1]
Indazole Amide Derivatives	ERK1/2	-	Preclinical (Cancer) [21]
Indazole Derivatives	Aurora Kinases	-	Preclinical (Cancer)

Conclusion

The journey of 2H-indazole synthesis, from its early conceptualization to the sophisticated methodologies of today, underscores the dynamic nature of organic chemistry. The development of regioselective and efficient synthetic routes has been paramount in unlocking the full potential of this important heterocyclic scaffold. For researchers in drug development, a deep understanding of these synthetic strategies, their underlying mechanisms, and their practical application is essential for the rational design and discovery of next-generation therapeutics. The protocols and insights provided in this guide aim to equip scientists with the knowledge to confidently navigate the synthesis of 2H-indazoles and contribute to the advancement of medicinal chemistry.

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